2-Amino-1H-purin-6(7H)-one sulfate
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Overview
Description
2-Amino-1H-purin-6(7H)-one sulfate is a chemical compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1H-purin-6(7H)-one sulfate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the purine ring system. This can be achieved through the condensation of formamide with cyanamide, followed by cyclization to form the purine nucleus.
Sulfonation: The final step involves the sulfonation of the purine derivative to obtain the sulfate salt. This is typically done using sulfuric acid or a suitable sulfonating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Key parameters such as temperature, pressure, and reaction time are carefully controlled.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1H-purin-6(7H)-one sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the amino group or other reactive sites on the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-purine derivatives, while substitution reactions can introduce various functional groups onto the purine ring.
Scientific Research Applications
2-Amino-1H-purin-6(7H)-one sulfate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.
Biology: The compound is studied for its role in nucleic acid metabolism and its potential as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic applications, including antiviral and anticancer properties.
Industry: It is used in the production of pharmaceuticals and as an intermediate in chemical synthesis.
Mechanism of Action
The mechanism of action of 2-Amino-1H-purin-6(7H)-one sulfate involves its interaction with various molecular targets. In biological systems, it can interact with enzymes involved in nucleic acid metabolism, potentially inhibiting their activity. This can lead to disruptions in DNA and RNA synthesis, which is the basis for its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Adenine: A naturally occurring purine base found in nucleic acids.
Guanine: Another purine base that pairs with cytosine in DNA.
Hypoxanthine: An intermediate in the purine metabolism pathway.
Uniqueness
2-Amino-1H-purin-6(7H)-one sulfate is unique due to its specific structural features and the presence of the sulfate group. This modification can influence its solubility, reactivity, and biological activity, distinguishing it from other purine derivatives.
Properties
CAS No. |
10333-92-3 |
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Molecular Formula |
C10H12N10O6S |
Molecular Weight |
400.33 g/mol |
IUPAC Name |
2-amino-1,7-dihydropurin-6-one;sulfuric acid |
InChI |
InChI=1S/2C5H5N5O.H2O4S/c2*6-5-9-3-2(4(11)10-5)7-1-8-3;1-5(2,3)4/h2*1H,(H4,6,7,8,9,10,11);(H2,1,2,3,4) |
InChI Key |
JXUOOUXZIHGPTG-UHFFFAOYSA-N |
SMILES |
C1=NC2=C(N1)C(=O)NC(=N2)N.OS(=O)(=O)O |
Canonical SMILES |
C1=NC2=C(N1)C(=O)NC(=N2)N.C1=NC2=C(N1)C(=O)NC(=N2)N.OS(=O)(=O)O |
Origin of Product |
United States |
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